molecular formula C7H7NO3 B15133178 methyl 4-oxo-3H-pyridine-3-carboxylate

methyl 4-oxo-3H-pyridine-3-carboxylate

Cat. No.: B15133178
M. Wt: 153.14 g/mol
InChI Key: HURJLZPEZWTYQH-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3H-pyridine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a carboxylate ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-3H-pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-oxo-3H-pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyridine derivatives with additional functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-3H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxo-3-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a pyridine ring.

    Methyl 4-oxo-3H-quinoline-3-carboxylate: Contains a quinoline ring, offering different chemical properties.

Uniqueness

Methyl 4-oxo-3H-pyridine-3-carboxylate is unique due to its specific combination of functional groups and the pyridine ring

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

methyl 4-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-5H,1H3

InChI Key

HURJLZPEZWTYQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=NC=CC1=O

Origin of Product

United States

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